molecular formula C10H17F2NO B13511522 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine

9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine

Katalognummer: B13511522
Molekulargewicht: 205.24 g/mol
InChI-Schlüssel: JHWIEZGICNBVDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-Difluoro-1-oxaspiro[55]undecan-4-amine is a spirocyclic compound characterized by the presence of a spiro center, where two rings are connected through a single atom This compound is notable for its unique structural features, which include a fluorinated spirocyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction is often carried out under acidic conditions, using reagents such as formaldehyde and an alkene .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts or alternative reaction conditions that are scalable. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Wirkmechanismus

The mechanism by which 9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated spirocyclic structure can enhance binding affinity and selectivity, making it a potent inhibitor or activator of certain pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9,9-Difluoro-1-oxaspiro[5.5]undecan-4-amine is unique due to its specific combination of fluorine atoms and spirocyclic structure. This combination can enhance its stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H17F2NO

Molekulargewicht

205.24 g/mol

IUPAC-Name

9,9-difluoro-1-oxaspiro[5.5]undecan-4-amine

InChI

InChI=1S/C10H17F2NO/c11-10(12)4-2-9(3-5-10)7-8(13)1-6-14-9/h8H,1-7,13H2

InChI-Schlüssel

JHWIEZGICNBVDZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CCC(CC2)(F)F)CC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.